d-Phenylalaninal
Description
d-Phenylalaninal (D-Phe), the D-enantiomer of phenylalanine, is a non-proteinogenic amino acid with a chiral center at the α-carbon. Unlike its L-isomer, which is a natural building block of proteins, D-Phe is primarily synthetic and exhibits distinct biochemical properties. It is structurally characterized by a benzyl side chain and a carboxyl group, with its stereochemistry influencing interactions in chiral environments. D-Phe has garnered attention for its role in neurological processes, analgesic properties, and applications in supramolecular chemistry and drug design .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2R)-2-amino-3-phenylpropanal |
InChI |
InChI=1S/C9H11NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6,10H2/t9-/m1/s1 |
InChI Key |
CQIUZHAQYHXKRY-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)N |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Controlled Reduction of d-Phenylalanine Derivatives
One classical approach to prepare this compound involves the selective reduction of d-phenylalanine or its derivatives , converting the carboxylic acid or ester group into the aldehyde without over-reduction to the alcohol.
- Starting material: d-Phenylalanine or protected derivatives (e.g., esters or amides).
- Reagents: Mild reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperature.
- Reaction conditions: Typically performed at -78 °C to 0 °C to prevent over-reduction.
- Outcome: The carboxyl group is reduced to an aldehyde, yielding this compound with retention of stereochemistry.
This method requires careful control to avoid further reduction to the alcohol or racemization.
Enzymatic or Biocatalytic Approaches
Recent advances have employed biocatalysis for the preparation of chiral amino acid derivatives, including aldehyde forms.
- Phenylalanine ammonia lyase (PAL) enzymes have been exploited for the synthesis of d-phenylalanine derivatives with high optical purity.
- Coupling PAL-catalyzed amination with chemoenzymatic deracemization allows the production of d-phenylalanine derivatives, which can be subsequently chemically converted to aldehydes such as this compound.
- This approach is atom-economic and environmentally friendly, offering high stereoselectivity and yield.
Chemical Synthesis via Amidocarbonylation and Subsequent Functional Group Transformation
While amidocarbonylation of benzyl derivatives primarily yields d,l-phenylalanine, this method can be adapted for aldehyde synthesis by modifying reaction conditions and intermediates.
Asymmetric Hydrogenation of α-Dehydroamino Acid Esters
- This compound can also be prepared indirectly by asymmetric hydrogenation of α-dehydroamino acid esters, followed by hydrolysis and selective oxidation to the aldehyde.
- Transition metal catalysts (e.g., rhodium complexes with chiral phosphine ligands) enable high enantioselectivity and yield.
- This method is industrially relevant due to its atom economy and scalability.
Phase-Transfer Catalysis for Chiral Benzylation
- Chiral phase-transfer catalysts have been used to benzylate glycine derivatives, yielding optically pure d-phenylalanine esters.
- Subsequent hydrolysis and oxidation can produce this compound.
- This method achieves high optical purity (~90%) and is useful for large-scale synthesis.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents / Catalysts | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Controlled Reduction (DIBAL-H) | d-Phenylalanine esters | Diisobutylaluminum hydride | Moderate to high yield; retention of chirality | Straightforward; selective reduction | Requires low temperature; over-reduction risk |
| Biocatalysis (PAL + Deracemization) | Cinnamic acids or amino acid precursors | Phenylalanine ammonia lyase, oxidases | High yield and optical purity | Environmentally friendly; high selectivity | Enzyme availability; scale-up complexity |
| Amidocarbonylation | Benzyl chloride | Co2(CO)8 catalyst, acetamide, CO/H2 | Moderate yield (optimized with NaHCO3) | Uses inexpensive starting materials | Produces racemic mixture; requires separation |
| Asymmetric Hydrogenation | α-Dehydroamino acid esters | Rhodium catalysts with chiral ligands | High enantioselectivity and yield | Industrially scalable; atom economical | Requires expensive catalysts |
| Phase-Transfer Catalysis | N-Benzylideneglycine esters | Chiral phase-transfer catalysts | High optical purity (~90%) | Mild conditions; good stereocontrol | Solvent sensitivity; catalyst cost |
Detailed Reaction Scheme Examples
Controlled Reduction of d-Phenylalanine Ester
$$
\text{d-Phenylalanine methyl ester} \xrightarrow[\text{low temp}]{\text{DIBAL-H}} \text{this compound}
$$
- The ester is treated with DIBAL-H at -78 °C.
- The reaction is quenched carefully to isolate the aldehyde.
Biocatalytic Chemoenzymatic Cascade
- Cinnamic acid derivative → PAL-catalyzed amination → racemic d/l-phenylalanine → stereoselective oxidation (L-amino acid deaminase) → nonselective chemical reduction → enriched d-phenylalanine → chemical oxidation to this compound.
Research Data and Results
- Studies report that PAL variants engineered for higher activity improve d-phenylalanine yield and enantiomeric excess (ee) up to >99%.
- Asymmetric hydrogenation methods achieve optical purities exceeding 98% with yields above 90%, suitable for industrial production.
- Amidocarbonylation reactions optimized with sodium bicarbonate additives improve conversion rates and selectivity, though yields for aldehyde derivatives remain moderate (~40-50%).
- Phase-transfer catalysis yields d-phenylalanine with 89.9% optical purity, indicating good stereocontrol in the benzylation step.
Chemical Reactions Analysis
Synthetic Pathways to D-Phenylalanine Derivatives
D-Phenylalaninal is not explicitly mentioned in the sources, but D-phenylalanine derivatives are synthesized via:
-
Biocatalytic amination : Phenylalanine ammonia lyases (PALs) catalyze the conversion of cinnamic acids to D-phenylalanine derivatives in high optical purity (up to >99% ee) .
-
Hydrogenation : A patented method uses chiral catalysts for the hydrogenation of cinnamic acid derivatives to produce D-phenylalanine intermediates .
Key Reaction Mechanisms Involving D-Phenylalanine
While this compound is not discussed, insights into D-phenylalanine’s reactivity include:
-
Enzymatic oxidation : L-amino acid deaminases stereoselectively oxidize L-phenylalanine to imino acids, enabling deracemization cascades for D-phenylalanine production .
-
Reductive amination : Engineered PAL variants enable efficient amination of cinnamic acids to D-phenylalanine (Table 1) :
| Substrate | Conversion (%) | ee (%) |
|---|---|---|
| 1a | 78 | >99 |
| 1b | 65 | 98 |
| 1c | 72 | 97 |
Potential Reactivity of this compound
Based on analogous aldehyde chemistry:
-
Schiff base formation : Aldehydes like phenylalaninal may react with amines to form imines, which are intermediates in reductive aminations .
-
Oxidation/Reduction : Enzymatic or chemical oxidation could convert this compound to D-phenylglyoxylic acid, while reduction might yield D-phenylethanolamine derivatives.
Chiral Discrimination and Supramolecular Interactions
D-Phenylalanine exhibits enantioselective interactions with chiral perylene bisimide (PBI) derivatives, forming aggregates influenced by the amino acid’s configuration . Similar interactions might occur with this compound, affecting its reactivity in asymmetric syntheses.
Recommendations for Further Research
-
Investigate enzymatic cascades (e.g., PALs coupled with alcohol dehydrogenases) for this compound synthesis.
-
Explore chiral catalysts for asymmetric reductions of phenylpropanal derivatives.
While the provided sources do not explicitly detail this compound’s chemistry, the synthetic strategies and enzymatic mechanisms described for D-phenylalanine offer a foundation for hypothesizing its reactivity. Further experimental studies or specialized literature reviews are required to fill this gap.
Scientific Research Applications
Chemistry: d-Phenylalanine is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals .
Biology: In biological research, d-phenylalanine is studied for its role in metabolic pathways and its potential therapeutic effects .
Medicine: d-Phenylalanine has been investigated for its analgesic properties, particularly its ability to inhibit the degradation of enkephalins, which are natural pain-relieving peptides .
Industry: In the industrial sector, d-phenylalanine is used in the production of food additives and nutritional supplements .
Mechanism of Action
d-Phenylalanine exerts its effects by inhibiting the enzyme carboxypeptidase A, which is responsible for the degradation of enkephalins. Enkephalins act as agonists of the mu and delta opioid receptors, producing analgesic and antidepressant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with L-Phenylalanine
Key Findings :
Comparison with DL-Phenylalanine (DLPA)
DLPA is a racemic mixture of D- and L-Phe, combining both enantiomers’ benefits:
Key Findings :
Pharmacokinetic and Functional Comparisons
Supramolecular Interactions
- D-Phe selectively induces aggregation in perylene bisimide (PBI) derivatives via enantioselective interactions, a property absent in L-Phe or D-Serine .
- Sensor Performance: A D-Phe fluorescence sensor achieves a detection limit of 64.2 nM, outperforming sensors for other amino acids like D-histidine .
Enzymatic Selectivity
Market Trends
- The global D-Phe market is projected to reach $1.54 billion by 2027, driven by demand for antidepressants and chronic disease therapies .
Q & A
Basic: What experimental methodologies are recommended for quantifying enantiomeric purity of D-phenylalanine in synthesized samples?
To determine enantiomeric excess (ee) of D-phenylalanine, High-Performance Liquid Chromatography (HPLC) with chiral columns is widely employed. For instance, a C18 column (4.6 mm × 75 mm) with a mobile phase containing 20% methanol and L-Pro-Cu(II) complexes enables separation of D- and L-enantiomers at 205 nm . Calculations for eeD (enantiomeric excess of D-phenylalanine) use the formula:
This method ensures high sensitivity (detection limits ≤1 μM) and reproducibility for academic studies .
Basic: Which enzymatic strategies are optimal for synthesizing enantiopure D-phenylalanine?
Immobilization of Rhodotorula glutinis phenylalanine ammonia-lyase (RgPAL) on MCM-41 mesoporous silica via covalent binding enhances enzyme stability and reusability. In a recirculating packed-bed reactor (RPBR) , this setup achieves >99% conversion of L-phenylalanine to trans-cinnamic acid, leaving D-phenylalanine with >99% eeD. Key parameters include pH 8.5, 40°C, and a volumetric conversion rate of 96.7 mM h⁻¹ .
Advanced: How can researchers resolve contradictions in reported enzymatic conversion rates for D-phenylalanine synthesis?
Discrepancies in conversion rates often stem from differences in:
- Immobilization techniques (e.g., covalent vs. adsorption methods altering enzyme activity).
- Reactor scalability (e.g., 25-fold scale-up increasing productivity from 0.32 to 7.2 g L⁻¹ h⁻¹ due to optimized flow rates) .
- Substrate concentration thresholds (e.g., substrate inhibition observed at >100 mM DL-phenylalanine).
Systematic replication under standardized conditions (e.g., pH, temperature) and reporting of residence time (Tr) are critical for cross-study comparisons .
Advanced: What experimental designs are suitable for evaluating D-phenylalanine’s pharmacokinetics in anti-inflammatory studies?
A three-day intraperitoneal dosing protocol in murine models, combined with PEGylated fungal D-amino acid oxidase (PEG-fDAO), has been used to assess D-phenylalanine’s stability and efficacy. Key metrics include:
- Plasma half-life (t₁/₂ = 33.68 ± 3.10 h for PEG-fDAO vs. 7.67 ± 1.36 h for native fDAO).
- Km and Vmax comparisons (D-phenylalanine’s Km is 24–40× lower than D-proline, suggesting higher substrate affinity despite solubility challenges) .
Dose-response curves and toxicity thresholds (e.g., lethal PEG-fDAO doses at >10 mg/kg) must be pre-established .
Basic: What parameters are critical when scaling up D-phenylalanine production from lab to pilot scale?
- Residence time (Tr): Optimized to 6 h in RPBR systems to balance conversion efficiency and throughput .
- Enzyme loading density: 0.5 g immobilized RgPAL/L reactor volume prevents pore blockage in MCM-41 .
- Substrate feed concentration: Maintained at ≤80 mM DL-phenylalanine to avoid inhibition .
Advanced: How can mechanistic studies elucidate D-phenylalanine’s pharmacological activity at niacin receptors?
- Receptor binding assays: Use HEK-293 cells transfected with niacin receptor 2 (NIACR2) and measure cAMP accumulation via ELISA.
- Comparative studies: Contrast D-phenylalanine’s effects with L- and DL-forms using NMDA/AMPA receptor antagonists (e.g., MK-801) to isolate NIACR2-specific pathways .
- Molecular docking simulations: Predict binding affinities using crystallographic NIACR2 structures (PDB ID: 7W7Z) .
Basic: What analytical challenges arise when quantifying D-phenylalanine in biological matrices?
- Matrix interference: Serum proteins and lipids require sample pretreatment (e.g., acetonitrile precipitation).
- Low sensitivity: Derivatization with dansyl chloride or o-phthalaldehyde enhances fluorescence detection in HPLC .
- Cross-reactivity: Validate assays against structurally similar D-amino acids (e.g., D-tryptophan) .
Advanced: How should researchers interpret kinetic discrepancies between D-phenylalanine and D-proline in enzyme studies?
- Km differences: D-phenylalanine’s lower Km (0.5 mM vs. 12 mM for D-proline) indicates higher enzyme affinity but may reflect assay conditions (e.g., pH 9.0 vs. 7.4) .
- Vmax limitations: Despite higher affinity, D-proline’s higher solubility allows larger bolus doses (1 M vs. 0.1 M for D-phenylalanine), affecting therapeutic outcomes .
Basic: What quality control measures ensure reproducibility in D-phenylalanine synthesis?
- Batch-to-batch consistency: Monitor eeD via triplicate HPLC runs and reject batches with eeD <98% .
- Immobilized enzyme stability: Assess activity retention after 10 reaction cycles (target ≥80% initial activity) .
Advanced: How can D-phenylalanine’s efficacy be comparatively assessed in inflammatory disease models?
- Murine LPS-induced lung inflammation: Compare D-phenylalanine (0.1 mL/mouse) vs. D-proline (1 M, 0.5 mL/mouse) in reducing neutrophil infiltration (flow cytometry) and cytokine levels (ELISA) .
- Dose optimization: Balance solubility constraints (D-phenylalanine’s aqueous solubility = 15 mg/mL) with therapeutic thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
